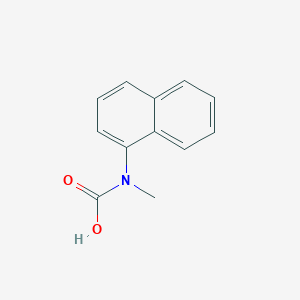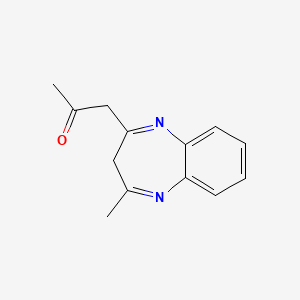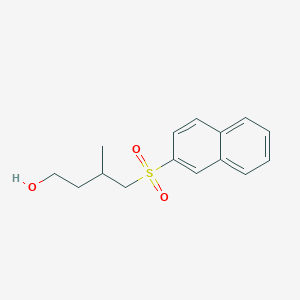
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a naphthalene ring substituted with a sulfonyl group and a butanol chain with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the alkylation of the sulfonyl group with a butanol derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone or carboxylic acid, while reduction of the sulfonyl group may produce a sulfide.
科学研究应用
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its biological activity.
相似化合物的比较
Similar Compounds
3-Methyl-2-butanol: A structurally similar alcohol with different functional groups.
1-Butanol, 3-methyl-: Another isomer with a different arrangement of the butanol chain.
3-Sulfanyl-2-methylbutan-1-ol: A compound with a thiol group instead of a sulfonyl group.
Uniqueness
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is unique due to the presence of both a naphthalene ring and a sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
属性
CAS 编号 |
88408-88-2 |
|---|---|
分子式 |
C15H18O3S |
分子量 |
278.4 g/mol |
IUPAC 名称 |
3-methyl-4-naphthalen-2-ylsulfonylbutan-1-ol |
InChI |
InChI=1S/C15H18O3S/c1-12(8-9-16)11-19(17,18)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,16H,8-9,11H2,1H3 |
InChI 键 |
OHMFVYAQDXCDNI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCO)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


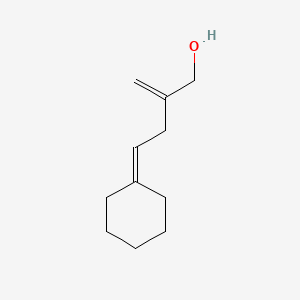
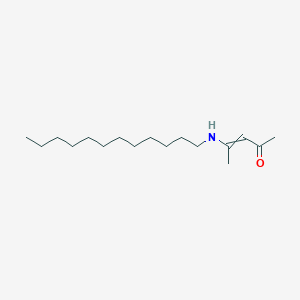
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)


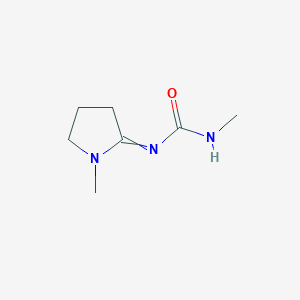

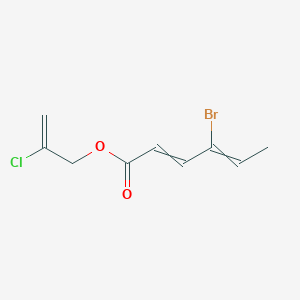
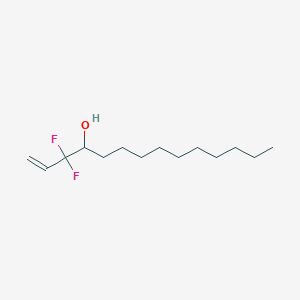
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
